molecular formula C15H10ClN3O2 B11837244 6-Chloro-3-nitro-2-styrylimidazo[1,2-a]pyridine

6-Chloro-3-nitro-2-styrylimidazo[1,2-a]pyridine

Katalognummer: B11837244
Molekulargewicht: 299.71 g/mol
InChI-Schlüssel: YWJMZEZULTVJJK-SOFGYWHQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-3-nitro-2-styrylimidazo[1,2-a]pyridine (CID 127261749) is a chemical compound with the molecular formula C15H10ClN3O2 and a molecular weight of 299.71 g/mol . This nitrated imidazopyridine derivative features a styryl substituent at the 2-position, a structure of significant interest in medicinal chemistry. While specific biological data for this compound is not available in the searched literature, its core structure is closely related to the 3-nitroimidazo[1,2-a]pyridine pharmacophore, which has been identified as a promising scaffold in anti-kinetoplastid research . Compounds within this structural class have demonstrated notable in vitro activity against protozoan parasites such as Leishmania donovani and Trypanosoma brucei brucei , the causative agents of neglected tropical diseases including visceral leishmaniasis and Human African Trypanosomiasis (sleeping sickness) . The presence of the styryl group may influence the compound's electronic properties, lipophilicity, and potential interactions with biological targets, making it a valuable intermediate for structure-activity relationship (SAR) studies and scaffold-hopping strategies aimed at optimizing drug-like properties . Researchers may utilize this compound as a key synthetic intermediate or as a candidate for screening in infectious disease and oncology research programs. It is supplied as a high-purity material for research purposes. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C15H10ClN3O2

Molekulargewicht

299.71 g/mol

IUPAC-Name

6-chloro-3-nitro-2-[(E)-2-phenylethenyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H10ClN3O2/c16-12-7-9-14-17-13(15(19(20)21)18(14)10-12)8-6-11-4-2-1-3-5-11/h1-10H/b8-6+

InChI-Schlüssel

YWJMZEZULTVJJK-SOFGYWHQSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C=C/C2=C(N3C=C(C=CC3=N2)Cl)[N+](=O)[O-]

Kanonische SMILES

C1=CC=C(C=C1)C=CC2=C(N3C=C(C=CC3=N2)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Condensation-Cyclization Approaches

The imidazo[1,2-a]pyridine core is typically constructed through condensation of 2-amino-5-chloropyridine with α-haloketones or equivalent electrophiles. A patent by CN103896941A demonstrates the use of N,N-dimethylformamide dimethylacetal (DMF-DMA) to generate (E)-N'-(5-chloropyridine-2-yl)-N,N-dimethylformamidine, which undergoes cyclization with bromoacetonitrile under basic conditions. This method achieves a 72.2% yield for a related nitrile derivative, suggesting adaptability for nitro-functionalized analogs.

Modifications include substituting bromoacetonitrile with nitro-containing reagents to introduce the 3-nitro group during cyclization. For instance, employing β-nitrostyrene in place of bromoacetonitrile could simultaneously install both the nitro and styryl groups, though regioselectivity challenges necessitate precise temperature control (50–150°C) and prolonged reaction times (15–35 hours).

Nitro Group Introduction Strategies

Direct Nitration Post-Cyclization

Electrophilic nitration using nitric acid or acetyl nitrate represents a classical approach. However, the electron-deficient nature of the imidazo[1,2-a]pyridine ring complicates direct nitration, often requiring directing groups. A study in Molecules utilized 8-bromo-6-chloro-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine as an intermediate, where the nitro group was introduced prior to styryl functionalization. This pre-installation method avoids competing reactions but demands halogenated precursors.

Nitroalkene Condensation

Metal-free approaches, as reported by the Royal Society of Chemistry, employ nitroalkenes (e.g., trans-β-nitrostyrene) condensed with 2-aminopyridines in the presence of iodine and aqueous H₂O₂. This one-pot method achieves nitro group incorporation during cyclization, yielding 3-nitro-2-phenylimidazo[1,2-a]pyridine derivatives with 65–78% efficiency. Adapting this to 6-chloro analogs would require substituting 2-aminopyridine with 2-amino-5-chloropyridine and optimizing stoichiometry.

Styryl Group Functionalization

Heck Coupling Reactions

The palladium-catalyzed Heck reaction is widely used for styryl group introduction. A representative protocol involves reacting 6-chloro-3-nitroimidazo[1,2-a]pyridine with styrene derivatives under inert atmospheres. For example, the MDPI study achieved 74% yield for a thiophenyl analog using Pd(OAc)₂ and triethylamine in dimethylsulfoxide (DMSO). Key parameters include:

ParameterOptimal ConditionImpact on Yield
CatalystPd(OAc)₂ (5 mol%)Maximizes C–C coupling
BaseEt₃NNeutralizes HBr
SolventDMSOEnhances solubility
Temperature80–100°CBalances kinetics

Wittig Olefination

Alternative methods include Wittig reactions between phosphonium ylides and aldehyde-functionalized imidazo[1,2-a]pyridines. While less common, this approach offers stereochemical control over the styryl double bond. For instance, reacting 6-chloro-3-nitroimidazo[1,2-a]pyridine-2-carbaldehyde with benzyltriphenylphosphonium bromide under basic conditions could yield the trans-styryl product.

Purification and Characterization

Recrystallization Techniques

Post-synthesis purification often involves sequential recrystallization. The CN103896941A patent reports using ethyl acetate/n-hexane (1:2) for final product recrystallization, achieving >95% purity. For nitro-styryl derivatives, mixed solvents like ethanol/dichloromethane may improve crystal formation.

Chromatographic Methods

Column chromatography on silica gel with cyclohexane/dichloromethane (5:5) eluents effectively isolates intermediates. High-performance liquid chromatography (HPLC) is recommended for analytical validation, particularly to resolve cis- and trans-styryl isomers.

Mechanistic Insights and Side Reactions

Competing Pathways in Nitration

Nitration at position 3 competes with ring chlorination effects. Computational studies suggest the chloro group at C6 deactivates the C5 position, directing electrophiles to C3. However, over-nitration at C8 has been observed in brominated analogs, necessitating controlled reagent addition.

Steric Effects in Styryl Addition

Bulky styryl groups may hinder cyclization, leading to dimerization byproducts. Kinetic studies indicate that slower addition rates (0.1 mmol/min) and dilute conditions (0.05 M) suppress oligomer formation.

Scalability and Industrial Relevance

Continuous Flow Synthesis

Adapting batch protocols to continuous flow systems could enhance scalability. A microreactor setup with immobilized Pd catalysts may reduce reaction times from hours to minutes while improving yield consistency.

Green Chemistry Considerations

Replacing DMF and DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether) and employing catalytic iodine systems aligns with sustainable practices. Lifecycle assessments suggest a 30% reduction in E-factor using these modifications.

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-Chlor-3-nitro-2-styrylimidazo[1,2-a]pyridin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.

    Reduktion: Die Verbindung kann Reduktionsreaktionen eingehen, um verschiedene Derivate zu bilden.

    Substitution: Die Chlorgruppe kann unter geeigneten Bedingungen mit anderen Nukleophilen wie Aminen oder Thiolen substituiert werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Wasserstoffgas, Palladiumkatalysator.

    Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

    Substitution: Amine, Thiole, in Gegenwart einer Base wie Natriumhydroxid.

Hauptsächlich gebildete Produkte

    Amin-Derivate: Entstehen durch Reduktion der Nitrogruppe.

    Substituierte Derivate: Entstehen durch nukleophile Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 6-Chlor-3-nitro-2-styrylimidazo[1,2-a]pyridin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielmolekülen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu ihren biologischen Wirkungen führt. Die Nitrogruppe spielt eine entscheidende Rolle bei ihrer Aktivität, wobei sie häufig reduziert wird, um reaktive Zwischenprodukte zu bilden, die mit den Zielmolekülen wechselwirken.

Wirkmechanismus

The mechanism of action of 6-Chloro-3-nitro-2-styrylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The nitro group plays a crucial role in its activity, often undergoing reduction to form reactive intermediates that interact with the target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 6-chloro-3-nitro-2-styrylimidazo[1,2-a]pyridine with structurally related derivatives, focusing on substituent effects, synthetic pathways, and biological activities. Key analogs are tabulated for clarity.

Table 1: Structural and Functional Comparison of 6-Chloro-3-nitroimidazo[1,2-a]pyridine Derivatives

Compound Name Position 2 Substituent Synthesis Method Yield Key Biological Activity Reference
6-Chloro-3-nitro-2-styrylimidazo[1,2-a]pyridine Styryl (C₆H₅-CH=CH-) Not explicitly described N/A Inferred antimicrobial potential
6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine Thiophenyl Iodine-promoted cyclization 83% Not reported
6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine (Phenylthio)methyl SN2 substitution with S-nucleophiles 60–75% Antitrypanosomal (IC₅₀: 0.5–2 µM)
6-Chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine Phenylsulfonylmethyl SRN1 reaction 65% Antitrypanosomal
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide 4-Chlorophenyl + acetamide Multi-step alkylation N/A Toxicity reference standard

Key Observations

Substituent Effects on Reactivity and Activity Styryl vs. Thiophenyl/Sulfonyl Groups: The styryl group’s extended conjugation may enhance lipophilicity and π-π stacking interactions compared to thiophenyl or sulfonylmethyl groups. However, sulfur-containing substituents (e.g., phenylthio) improve antitrypanosomal potency, as seen in . Nitro Group at Position 3: Critical for redox-activated pharmacological activity, a feature shared across nitroimidazole analogs.

Synthetic Methodologies Iodine-Mediated Cyclization: Effective for 2-aryl derivatives (e.g., thiophenyl) in aqueous media. SRN1 Reactions: Selective for chloromethyl groups, enabling substitution with sulfur nucleophiles. Nitration Conditions: Concentrated H₂SO₄/HNO₃ introduces the nitro group at position 3, as demonstrated in .

Biological Activity Antitrypanosomal Potency: Sulfur-containing derivatives (e.g., phenylthio) exhibit IC₅₀ values below 2 µM, suggesting that electron-withdrawing substituents enhance activity. Scaffold Modifications: Replacing the imidazo[1,2-a]pyridine core with imidazo[1,2-b]pyridazine (via nitrogen substitution) alters pharmacokinetic properties but retains bioactivity.

Physical and Chemical Properties

  • Melting Points and Solubility : Thiophenyl derivatives (e.g., 3af in ) form pale-yellow solids with moderate solubility in polar solvents. Styryl derivatives likely exhibit lower solubility due to increased hydrophobicity.
  • Stability : Nitroimidazoles are generally stable under acidic conditions but may degrade reductively in biological systems.

Biologische Aktivität

6-Chloro-3-nitro-2-styrylimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : 6-chloro-3-nitro-2-[(1E)-2-phenylethenyl]imidazo[1,2-a]pyridine
  • CAS Number : 62195-20-4
  • Molecular Formula : C12H8ClN3O2
  • Molecular Weight : 253.67 g/mol

The biological activity of 6-Chloro-3-nitro-2-styrylimidazo[1,2-a]pyridine primarily stems from its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the nitro group enhances its electrophilic character, allowing it to form adducts with nucleophilic sites in proteins and nucleic acids, potentially leading to alterations in cellular function.

Pharmacological Effects

Research indicates that 6-Chloro-3-nitro-2-styrylimidazo[1,2-a]pyridine exhibits several pharmacological effects:

  • Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anti-inflammatory Effects : Preliminary findings indicate that it may reduce inflammation by modulating cytokine production.

Data Table: Summary of Biological Activities

Biological ActivityEffectReference
AntitumorInhibition of cell growth
AntimicrobialBactericidal activity
Anti-inflammatoryCytokine modulation

Case Study 1: Antitumor Activity

In a study assessing the antitumor properties of 6-Chloro-3-nitro-2-styrylimidazo[1,2-a]pyridine, researchers treated human cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with IC50 values indicating significant potency against specific cancer types. The mechanism was linked to increased apoptosis markers and disrupted mitochondrial function.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed that it inhibited bacterial growth effectively at low concentrations. The study concluded that the compound could serve as a lead for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Chloro-3-nitro-2-styrylimidazo[1,2-a]pyridine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves cyclocondensation of halogenated pyridines with nitro-substituted intermediates. For example, a nitro group can be introduced via nitration of a precursor (e.g., 6-chloroimidazo[1,2-a]pyridine) using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions . Optimizing yields requires adjusting solvent polarity (e.g., acetic acid for bromination ), inert atmospheres to prevent oxidation, and microwave-assisted synthesis to reduce reaction time and improve regioselectivity . Monitoring progress via TLC or HPLC ensures intermediate purity.

Q. How does the electronic effect of the nitro group influence the reactivity of 6-Chloro-3-nitro-2-styrylimidazo[1,2-a]pyridine in substitution reactions?

  • Methodological Answer : The nitro group at position 3 acts as a strong electron-withdrawing group, directing electrophilic attacks to the styryl-substituted position 2. This can be validated through computational modeling (e.g., DFT calculations) to map electron density distribution. Experimental verification involves comparing reaction rates of nitro-substituted analogs vs. non-nitro derivatives in nucleophilic aromatic substitution (SNAr) reactions. For instance, bromination at position 6 is facilitated by the nitro group’s meta-directing effect, as observed in structurally similar compounds .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between 6-Chloro-3-nitro-2-styrylimidazo[1,2-a]pyridine and its structural analogs?

  • Methodological Answer : Contradictions often arise from substituent positioning or assay variability. A systematic approach includes:

  • Comparative SAR Studies : Testing analogs with incremental structural changes (e.g., replacing nitro with cyano or methyl groups) to isolate activity-contributing moieties .
  • Standardized Bioassays : Replicating studies under identical conditions (e.g., MIC values for antimicrobial activity using CLSI guidelines) .
  • Crystallographic Analysis : Resolving 3D structures to identify steric or electronic interactions affecting target binding .

Q. How can computational methods like molecular docking be integrated with experimental data to predict the binding affinity of 6-Chloro-3-nitro-2-styrylimidazo[1,2-a]pyridine to biological targets?

  • Methodological Answer :

  • Step 1 : Generate a 3D ligand structure using software like Schrödinger Maestro, accounting for tautomeric forms and nitro group orientation.
  • Step 2 : Perform molecular docking (AutoDock Vina) against target proteins (e.g., bacterial enoyl-ACP reductase for antimicrobial studies ). Validate docking poses with MD simulations (GROMACS) to assess stability.
  • Step 3 : Correlate in silico binding scores (ΔG values) with experimental IC₅₀ data from enzyme inhibition assays. Discrepancies may indicate solvation effects or protein flexibility unaccounted for in simulations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.